Product packaging for Lithium hypofluorite(Cat. No.:CAS No. 34240-84-1)

Lithium hypofluorite

Cat. No.: B14691726
CAS No.: 34240-84-1
M. Wt: 42.0 g/mol
InChI Key: WYWLSUBVZXKJGO-UHFFFAOYSA-N
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Description

Lithium hypofluorite (LiOF) is an inorganic compound of lithium, fluorine, and oxygen, constituting the lithium salt of hypofluorous acid . This compound is notably unstable due to the oxygen atom existing in the zero oxidation state, a characteristic that defines its primary research value . It readily decomposes at room temperature into lithium fluoride and oxygen gas (2 LiOF → 2 LiF + O₂), making it a subject of interest in studies concerning reactive oxygen species and energetic materials . The synthesis of this compound can be achieved through the neutralization of hypofluorous acid (HOF) with lithium hydroxide (LiOH), or alternatively, by the direct reaction of fluorine gas with lithium hydroxide . Researchers utilize this compound in specialized investigations into fluorine and oxygen chemistry, serving as a model system for understanding decomposition pathways and stability of hypofluorites. This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FLiO B14691726 Lithium hypofluorite CAS No. 34240-84-1

Properties

CAS No.

34240-84-1

Molecular Formula

FLiO

Molecular Weight

42.0 g/mol

IUPAC Name

lithium;hypofluorite

InChI

InChI=1S/FO.Li/c1-2;/q-1;+1

InChI Key

WYWLSUBVZXKJGO-UHFFFAOYSA-N

Canonical SMILES

[Li+].[O-]F

Origin of Product

United States

Synthetic Methodologies for Lithium Hypofluorite

Investigation of Direct Chemical Synthesis Routes

Direct synthesis methods involve the reaction of highly reactive fluorine with a lithium-containing base. These routes are practical but often result in a mixture of products, complicating the isolation of pure lithium hypofluorite (B1221730).

A practical method for synthesizing lithium hypofluorite involves the direct fluorination of lithium hydroxide (B78521) (LiOH) with elemental fluorine (F₂). smolecule.com This reaction is complex, as the powerful oxidizing nature of fluorine gas leads to the formation of multiple products alongside the desired this compound. smolecule.com The pathway demonstrates a direct but somewhat indiscriminate reaction between the strong base and the most powerful halogen.

This equation illustrates that the interaction is not a simple salt formation but a redox process where various stable and unstable species are generated.

The stoichiometry of the direct synthesis route highlights the challenges in achieving high selectivity for this compound. For every six moles of fluorine gas and lithium hydroxide reacted, only four moles of this compound are theoretically produced. smolecule.com A significant portion of the reactants is converted into byproducts. smolecule.com

The primary byproducts of this reaction are:

Lithium Fluoride (B91410) (LiF): A highly stable salt formed as a result of the reduction of fluorine. smolecule.com

Oxygen (O₂): Generated from the oxidation processes occurring during the reaction. smolecule.com

Hydrogen Fluoride (HF): Formed from the reaction of fluorine with the hydroxyl group's hydrogen atom. smolecule.com

Exploration of Theoretical Synthesis Approaches

Theoretical pathways offer a more direct conceptual route to this compound, primarily through acid-base chemistry. These methods are cleaner on paper but face practical hurdles related to the stability of the reactants.

Theoretically, this compound can be synthesized via a classic acid-base neutralization reaction. wikipedia.orgsmolecule.com This involves reacting hypofluorous acid (HOF) with lithium hydroxide (LiOH). wikipedia.org Hypofluorous acid is the only known oxyacid of fluorine and is the conjugate acid of the hypofluorite anion (OF⁻). wikipedia.org

The idealized reaction is: HOF + LiOH → LiOF + H₂O wikipedia.org

This pathway is conceptually straightforward, yielding only the desired salt and water as a byproduct. However, the primary challenge lies in the production and handling of hypofluorous acid, which is itself highly unstable. wikipedia.org It is typically generated in-situ by passing fluorine gas over ice at low temperatures. wikipedia.org

Cryogenic Synthesis Techniques for Unstable Hypofluorite Intermediates

Given the instability of this compound and its precursors like hypofluorous acid, cryogenic conditions are essential for their synthesis and isolation. wikipedia.orgsmolecule.comwikipedia.org Low-temperature synthesis is a common strategy for handling highly reactive and unstable fluorine compounds. sci-hub.stthieme-connect.com For instance, the synthesis of pure hypofluorous acid involves passing fluorine gas over ice at -40 °C and immediately condensing the resulting HOF gas. wikipedia.org

Applying similar principles to this compound synthesis would involve conducting the reaction in a cryogenic reactor, potentially at temperatures as low as -110 °C, to minimize the decomposition of the target compound. sci-hub.st The decomposition reaction, 2 LiOF → 2 LiF + O₂, is thermally driven, and low temperatures would significantly slow this process, allowing for the potential isolation of the unstable hypofluorite intermediate. wikipedia.orgsmolecule.com

Comparative Analysis of Synthetic Efficiencies and Selectivity in Hypofluorite Formation

The two primary synthetic routes to this compound present a trade-off between practicality and selectivity.

Direct Fluorination: This method is more practical as it uses more readily available starting materials (elemental fluorine and lithium hydroxide). smolecule.com However, its efficiency and selectivity are low. The reaction yields a mixture of products, with a theoretical maximum of only 67% of the lithium base being converted to the desired hypofluorite under the given stoichiometry. smolecule.com The remainder forms stable lithium fluoride, and the process also generates other byproducts that must be separated. smolecule.com

Neutralization Reaction: This theoretical route is highly selective, with a 1:1 stoichiometry that produces only this compound and water. wikipedia.org This makes it highly efficient on paper. The major drawback is the extreme instability of hypofluorous acid, which makes this method practically challenging. wikipedia.org The synthesis of HOF is itself a complex, low-yield process requiring cryogenic conditions. wikipedia.org

Decomposition Pathways and Stability Investigations of Lithium Hypofluorite

Mechanistic Elucidation of Intrinsic Instability

The inherent instability of lithium hypofluorite (B1221730) (LiOF) is a focal point of scientific inquiry, primarily stemming from the unique electronic configuration of the hypofluorite anion.

Role of Oxygen Oxidation State in Compound Lability

Lithium hypofluorite is recognized as a notably unstable compound due to the oxygen atom existing in a formal oxidation state of 0. wikipedia.org This is an unusual and energetically unfavorable state for oxygen, which is highly electronegative and typically exhibits a -2 oxidation state in compounds. This inherent electronic instability within the hypofluorite anion (⁻OF) is a primary driver for the compound's tendency to decompose. The drive to achieve a more stable electronic configuration, with oxygen in a lower oxidation state, renders the entire compound labile.

Kinetic and Thermodynamic Aspects of Spontaneous Decomposition

The decomposition of this compound is a spontaneous process, driven by a favorable change in thermodynamics. The process is exothermic, releasing energy as it proceeds to form more stable products. Kinetically, the activation energy for this decomposition is relatively low, meaning the reaction can proceed readily without a significant energy input. While specific kinetic parameters for this compound are not extensively detailed in the available literature, the general principles of decomposition kinetics suggest that factors like temperature and the presence of impurities can influence the rate of this spontaneous process. nih.gov The study of related compounds, such as lithium peroxide, indicates that decomposition mechanisms are critical for understanding stability and reactivity. osti.govrsc.org

Analysis of Decomposition Products and Reaction Stoichiometry

The decomposition of this compound follows a clear and predictable pathway, yielding thermodynamically stable inorganic products.

Formation of Lithium Fluoride (B91410) and Molecular Oxygen

The primary decomposition pathway for this compound results in the formation of lithium fluoride (LiF) and molecular oxygen (O₂). wikipedia.org This reaction is represented by the following balanced chemical equation:

2LiOF → 2LiF + O₂ wikipedia.org

This stoichiometry indicates that for every two moles of this compound that decompose, two moles of solid lithium fluoride and one mole of oxygen gas are produced. Lithium fluoride is an exceptionally stable ionic compound, and the formation of the strong Li-F bond is a significant driving force for the reaction. The release of gaseous molecular oxygen is also an entropically favorable process. The quantitative relationship between reactants and products is central to understanding the chemical transformation. webassign.net

Factors Influencing Decomposition Kinetics and Pathways

The rate and mechanism of this compound decomposition can be influenced by several external factors. While specific studies on LiOF are limited, analogies can be drawn from research on other reactive lithium compounds and hypochlorites. Factors that generally influence decomposition kinetics include:

Temperature: Increased temperature typically accelerates decomposition rates by providing the necessary activation energy for the reaction to proceed more quickly. nih.govias.ac.in

Presence of Impurities: Catalytic impurities can lower the activation energy barrier, thus increasing the rate of decomposition.

Physical State: The decomposition kinetics can differ between the solid state and when dissolved in a solvent.

Atmosphere: The presence of reactive gases, such as carbon dioxide, has been shown to accelerate the decomposition of similar compounds like sodium hypochlorite. wikipedia.org

Theoretical Modeling of Decomposition Barriers and Energetics

Theoretical modeling, employing methods such as density functional theory (DFT) and ab initio molecular dynamics (AIMD), is a powerful tool for investigating the decomposition of unstable compounds. nih.goviphy.ac.cn These computational techniques can be used to:

Calculate Activation Energy Barriers: By mapping the potential energy surface of the decomposition reaction, the energy barrier that must be overcome for the reaction to occur can be calculated. researchgate.netsemanticscholar.org This provides insight into the kinetic stability of the compound.

Elucidate Reaction Mechanisms: Computational studies can help to visualize the transition states and intermediate steps involved in the breaking of the O-F bond and the formation of the new products. nih.gov

For this compound, theoretical modeling would be instrumental in providing a detailed, atomistic understanding of its decomposition pathway and the factors governing its instability. Such studies would complement experimental findings and provide predictive power for designing related materials with enhanced stability.

Electronic Structure and Bonding Analysis of Lithium Hypofluorite

Quantum Chemical Investigations of the Hypofluorite (B1221730) Anion (OF⁻)

The hypofluorite anion (OF⁻) is the core anionic component of LiOF. Understanding its electronic structure is fundamental to understanding the compound as a whole. The anion contains 15 valence electrons (6 from oxygen, 7 from fluorine, plus 1 for the negative charge).

A molecular orbital (MO) diagram for the hypofluorite anion can be constructed from the valence 2s and 2p atomic orbitals of oxygen and fluorine. ulethbridge.cachegg.com The combination of the 2p orbitals results in one σ bonding orbital, one σ* antibonding orbital, two π bonding orbitals, and two π* antibonding orbitals. With 14 valence electrons to be placed in these p-derived orbitals, the resulting electronic configuration shows a fully occupied set of σ and π bonding orbitals and three electrons in the π* antibonding orbitals. The Highest Occupied Molecular Orbital (HOMO) is the π* antibonding orbital. ulethbridge.ca The bond order for the OF⁻ anion is calculated to be 1.0. ulethbridge.ca

High-level ab initio calculations on related species, such as the noble gas anions FNgO⁻, have been performed, which consider the dissociation pathway to Ng + OF⁻. ccu.edu.tw These studies implicitly rely on accurate calculations of the OF⁻ fragment, underscoring its importance in theoretical chemistry. ccu.edu.tw The electronic structure indicates that the negative charge is not evenly distributed, with the oxygen atom being the more strongly basic end of the ion, a feature explained by the composition of the HOMO. ulethbridge.ca

Ab Initio Molecular Orbital Studies of Lithium-Oxygen-Fluorine Interactions

Ab initio molecular orbital theory provides a powerful framework for studying the potential energy surface of molecules like lithium hypofluorite without prior experimental data. Studies have performed calculations at levels such as MP2 and MP4SDTQ to investigate the potential energy surfaces of LiOF in its singlet electronic state. researchgate.net

These investigations analyze the relative stabilities of different isomers, particularly the bent, open-chain structure (Li-O-F) and a possible cyclic isomer where the lithium cation interacts with the O-F bond. researchgate.net The theoretical exploration of the potential energy surface reveals that the molecule can be described as a Li⁺ cation interacting with the OF⁻ anion. This approach also helps in understanding the structural non-rigidity of such salt molecules, which can exhibit large-amplitude vibrations corresponding to the migration of the Li⁺ cation around the anionic OF⁻ core. researchgate.net

Density Functional Theory (DFT) Applications for Electronic Configuration and Stability

Density Functional Theory (DFT) is a widely used computational method for examining the electronic structure and stability of chemical systems. While high-level ab initio methods are often used for final energy calculations, DFT, with functionals like B3LYP, is frequently employed for geometry optimization and the calculation of vibrational frequencies due to its balance of computational cost and accuracy. researchgate.net

For lithium-containing compounds, DFT calculations can effectively determine ground-state electronic structures, predict stable geometries, and evaluate thermodynamic properties. researchgate.net These calculations provide insights into the electronic configuration by mapping the electron density, which is crucial for understanding the molecule's stability and reactivity.

Computational Predictions of Molecular Geometry and Vibrational Modes

Theoretical calculations have been essential in predicting the key structural and spectroscopic parameters of this compound. Ab initio studies have determined the geometric parameters for its various isomers. researchgate.net The molecule is predicted to have a bent structure. For comparison, in a related theoretically studied complex, (NgO)(LiF)₂, the F-Li-O angle was calculated to be approximately 111.2°. uw.edu.pl While this is not for the isolated LiOF molecule, it provides a high-level calculated value for a similar bonding environment. In solid-state crystal structures containing Li-O and Li-F bonds, typical bond lengths have been experimentally measured, providing a useful real-world comparison for the theoretical predictions of the isolated molecule. acs.org

Vibrational frequencies for LiOF have also been predicted computationally and observed experimentally through matrix isolation infrared spectroscopy. researchgate.netresearchgate.net The theoretical calculations determine the frequencies and intensities of the normal vibrational modes, which correspond to the stretching and bending motions of the atoms. researchgate.net Experimental work involving the reaction of lithium atoms with oxygen difluoride (OF₂) in a cryogenic matrix produced a new species suggested to be LiOF. researchgate.net Isotopic substitution with ⁶Li confirmed the presence of lithium in the molecule, with key infrared absorptions identified. researchgate.net

Table 1: Predicted and Experimental Vibrational Frequencies for this compound (cm⁻¹)
AssignmentExperimental Frequency (⁶LiOF) researchgate.netTheoretical Prediction researchgate.net
Li-O Stretch714.0Calculated
Bending Mode417.5Calculated

Theoretical Insights into Charge Distribution and Bonding Characteristics

Theoretical studies provide a detailed view of the charge distribution and the nature of the chemical bonds in this compound. Calculations of the electron density distribution have been performed to characterize the bonding. researchgate.net The molecule is best described as an ion pair, Li⁺OF⁻, indicating a highly polar, predominantly ionic bond between the lithium cation and the hypofluorite anion. This ionic character is a key feature of alkali metal hypohalites.

Analyses such as Natural Bond Orbital (NBO) are used in related metal oxyfluorides to quantify the charge distribution and understand bonding in terms of orbital populations. researchgate.net Such analysis for LiOF would be expected to show a charge on lithium close to +1, with the negative charge distributed across the oxygen and fluorine atoms. The high degree of ionic character in the Li-F bond is a well-established feature of lithium fluoride (B91410), and similar strong polarity is expected for the Li-O bond in LiOF. acs.org This pronounced charge separation dictates much of the molecule's predicted properties and high reactivity.

Reactivity Studies and Chemical Transformations Involving Hypofluorites

Radical Chemistry Initiated by Hypofluorite (B1221730) Homolysis

A primary mode of reactivity for hypofluorites involves the homolytic cleavage of the O-F bond. wikipedia.org This process, often induced by thermal energy or light, generates highly reactive radical intermediates that can initiate subsequent chemical transformations, most notably free-radical chain reactions. libretexts.org

The initiation step in the radical chemistry of hypofluorites is the breaking of the O-F bond to produce an alkoxy radical (RO•) and a fluorine atom (F•). wikipedia.org20.210.105 The O-F bond is relatively weak; for instance, the bond energy in trifluoromethyl hypofluorite (CF₃OF) is estimated to be around 43.5 kcal/mol. wikipedia.org

Decomposition via β-Scission: Higher perfluoroalkyl hypofluorites, such as perfluoropropoxy hypofluorite (CF₃CF₂CF₂OF), are generally less thermally stable than trifluoromethyl hypofluorite. 20.210.105 Their corresponding alkoxy radicals (e.g., CF₃CF₂CF₂O•) have a tendency to undergo homolytic cleavage of a carbon-carbon bond (β-scission). This fragmentation produces a stable carbonyl compound (e.g., COF₂) and a new fluorocarbon radical, which can then propagate a chain reaction. 20.210.105

Relative Stability: In contrast, certain alkoxy radicals exhibit greater stability. For example, radicals with the general structure RբOCF₂O• are less prone to fragmentation. This increased stability is attributed to the higher energy of the C-O bond compared to a C-C bond, which disfavors the β-scission pathway. 20.210.105

The presence of radical inhibitors, such as oxygen, can effectively halt these radical processes. Even small amounts of oxygen can stop polymerization and inhibit the addition of hypofluorites to fluoro-olefins, which serves as evidence for the radical nature of these reactions. 20.210.105

Table 1: Behavior of Selected Fluoroxy (Alkoxy) Radicals Generated from Hypofluorites

Hypofluorite Precursor Alkoxy Radical Generated Primary Behavior Common Products
Trifluoromethyl hypofluorite (CF₃OF) CF₃O• Radical addition/abstraction Trifluoromethoxy adducts, CF₃OH
Perfluoropropyl hypofluorite (CF₃CF₂CF₂OF) CF₃CF₂CF₂O• Fragmentation (β-scission) CF₃CF₂• radical, COF₂

This table provides a simplified overview of alkoxy radical behavior. Actual reaction products can be complex and depend on specific reaction conditions and substrates.

Once initiated, hypofluorite reactions often proceed via a free-radical chain mechanism, which consists of three main phases: initiation, propagation, and termination. libretexts.org

Initiation: As described, this phase involves the homolytic cleavage of the O-F bond, creating the initial radical species. libretexts.org For example, the thermal decomposition of trifluoroacetyl hypofluorite is believed to proceed via a chain mechanism carried by CF₃• radicals. acs.org

Propagation: This is the "chain" part of the reaction where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.org A common propagation step involves the fluorocarbon radical, formed from the decomposition of an alkoxy radical, abstracting a fluorine atom from another hypofluorite molecule. This regenerates the alkoxy radical and forms a fluorinated organic product, propagating the chain reaction. 20.210.105 Another propagation pathway is the addition of the generated radical to an unsaturated substrate like an alkene. 20.210.105

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals but is the ultimate fate of the chain process. libretexts.org

Electrophilic Fluorination Mechanisms Utilizing Hypofluorite Species

Hypofluorites are recognized as potent electrophilic fluorinating agents due to the polarization of the O-F bond, which makes the fluorine atom electron-deficient. acs.orgbenthamscience.com Reagents such as trifluoromethyl hypofluorite, acetyl hypofluorite, and hypofluorous acid are employed to introduce fluorine into electron-rich molecules. chinesechemsoc.orgresearchgate.net However, their high reactivity can make them challenging to handle and may necessitate special laboratory precautions. acs.org

A significant application of hypofluorites is the fluorination of unsaturated organic compounds, including alkenes and aromatic rings. 20.210.105chinesechemsoc.org This class of reactions is a cornerstone for producing various organofluorine compounds. wikipedia.org

Addition to Alkenes: Hypofluorites readily add across carbon-carbon double bonds. 20.210.105 While some reactions, particularly with CF₃OF, are understood to proceed via a free-radical mechanism, others display characteristics of an electrophilic attack. researchgate.net For instance, acetyl hypofluorite is a useful reagent for additions across double bonds to create biologically relevant fluorine-containing molecules. benthamscience.com

Aromatic Substitution: Electrophilic fluorination is a viable strategy for modifying electron-rich aromatic compounds. chinesechemsoc.org Acetyl hypofluorite has been successfully used to fluorinate activated aromatic rings, although it can sometimes produce mixtures of isomers. iaea.org Other reagents, like CF₃OF and CF₂(OF)₂, have also been used for the electrophilic ring fluorination of specific aromatic compounds. google.com

Table 2: Examples of Hypofluorite Reactions with Unsaturated Substrates

Hypofluorite Reagent Substrate Reaction Type Key Finding
Trifluoromethyl hypofluorite (CF₃OF) Fluoroolefins Radical Addition Addition reactions are self-initiating even at low temperatures. 20.210.105
Acetyl hypofluorite (CH₃CO₂F) Activated Aromatic Rings Electrophilic Substitution Successfully fluorinates activated systems. iaea.org
Bis(fluoroxy)difluoromethane (CF₂(OF)₂) N-substituted anilines Electrophilic Substitution Achieves ring fluorination. google.com

This interactive table summarizes key reactions and findings. The specific outcomes and mechanisms can be highly dependent on the substrate and reaction conditions.

The orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the atoms in the product are critical aspects of these fluorination reactions.

Regioselectivity: In additions to unsymmetrical alkenes, the reaction's orientation is often governed by the stability of the intermediate. msu.edu In electrophilic additions, the electrophilic part of the reagent (in this case, formally F⁺) adds to the carbon atom that can best stabilize a positive charge, a principle related to Markovnikov's rule. libretexts.orgtutorchase.commasterorganicchemistry.com For example, the reaction of methyl hypofluorite (MeOF) with various olefins shows good regioselectivity that reflects the unique polarization of the reagent (MeOᵟ⁺—Fᵟ⁻). researchgate.net However, reactions proceeding through a free-radical mechanism, like those with CF₃OF, may show low stereoselectivity and a different regioselectivity compared to classic electrophilic additions. researchgate.net

Stereoselectivity: The stereochemical outcome of the addition can vary. While radical additions often lead to low stereoselectivity, some electrophilic additions show distinct preferences. researchgate.net For example, the addition of CF₃OF to 4,5-dichloro-2,2-difluoro-1,3-dioxole results in the anti-isomer as the major product, an unusually high stereoselectivity for a reaction thought to have radical character. 20.210.105 In contrast, reactions with acetyl hypofluorite often proceed via an anti-addition mechanism. researchgate.net The fluorination of uracil (B121893) and cytosine derivatives with acetyl hypofluorite also yields specific diastereoisomers. researchgate.net

Interfacial Reactivity of Lithium Hypofluorite with Other Chemical Species

Direct experimental studies on the interfacial reactivity of solid this compound are exceedingly rare, primarily because the compound is exceptionally unstable. smolecule.com It readily decomposes into lithium fluoride (B91410) (LiF) and oxygen gas. smolecule.com Therefore, any discussion of its interfacial reactivity must consider the behavior of its decomposition products and analogues.

The reactivity of this compound at an interface is expected to be dominated by its rapid conversion to lithium fluoride. LiF is a well-studied material in the context of battery science, where it is a key component of the solid electrolyte interphase (SEI) that forms on lithium metal anodes. nih.govacs.org

Reaction with Moisture: Like other reactive lithium compounds and hypochlorites, this compound would be expected to react vigorously with water. acs.org This hydrolysis would likely lead to the formation of lithium hydroxide (B78521) and hypofluorous acid, with the latter being unstable itself.

Reactivity Analogy to Li₂O: The interfacial behavior of lithium oxide (Li₂O) provides a useful parallel. Studies have shown that Li₂O interfaces react with components of common battery electrolytes (e.g., carbonate solvents and salts like LiPF₆) to evolve into more stable, fluorinated phases. nih.gov Similarly, a LiOF interface would inherently and rapidly become a stable, fluorinated LiF interface, which would then dictate the subsequent long-term interfacial chemistry.

In essence, while this compound itself is too transient to have a well-defined interfacial chemistry, its existence invariably leads to the formation of a lithium fluoride layer, whose protective and stabilizing properties are of significant scientific and technological interest. acs.orgpnas.org

Advanced Characterization Techniques for Unstable Fluorine Compounds

In Situ Spectroscopic Monitoring of Reaction Dynamics

In situ spectroscopic techniques are indispensable for observing chemical transformations as they occur, providing a dynamic picture of reaction pathways and intermediate species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. researchgate.net In the context of unstable compounds like lithium hypofluorite (B1221730), in situ 19F NMR can provide real-time information on the formation and decomposition of the hypofluorite anion (⁻OF). mst.edu The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of various fluorine species in a reaction mixture. researchgate.netmst.edu For instance, the formation of lithium fluoride (B91410) (LiF) as a decomposition product of LiOF can be readily monitored by the appearance of its characteristic 19F NMR signal. smolecule.comwikipedia.org

Furthermore, advanced NMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), can be employed to study the interactions between organofluorine compounds and their surrounding matrix, which is particularly useful for understanding the behavior of unstable species in complex environments. nih.gov Proton decoupling techniques can also be used in conjunction with 19F NMR to enhance spectral resolution by removing JFH coupling, which is beneficial for studying the metabolism of fluorinated compounds in biological systems. core.ac.uk

Table 1: Representative 19F NMR Chemical Shifts for Relevant Fluorine Species

Compound/IonChemical Shift (ppm) relative to CFCl₃Notes
Fluoride ion (F⁻)~ -120 to -130Dependent on solvent and counter-ion.
Trifluoromethyl group (-CF₃)~ -60 to -80Common in many stable organofluorine compounds.
Covalent O-F bondHighly variable, can be positive or negativeSensitive to the overall molecular structure.

Note: The specific chemical shift of the hypofluorite anion (⁻OF) in LiOF is not widely reported due to the compound's instability.

Vibrational Spectroscopy (Infrared and Raman) for Structural Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. These methods are crucial for identifying functional groups and elucidating the structure of unstable compounds. For hypofluorites, the O-F stretching frequency is a key diagnostic feature. In a study of nitrosyl hypofluorite (ONOF), an isomer of nitryl fluoride, infrared absorptions at 1716.4, 1199.9, 702.3, and 411.9 cm⁻¹ were assigned to this species in a matrix isolation study. capes.gov.braip.org The band at 412 cm⁻¹ was specifically attributed to the O-F bond stretch. aip.org

In situ IR spectroscopy can be used to follow the synthesis and decomposition of unstable fluorine compounds. For example, the disappearance of the characteristic vibrations of lithium hypofluorite and the concurrent appearance of vibrations corresponding to lithium fluoride would provide direct evidence of its decomposition. smolecule.com The analysis of perfluoro alkyl hypofluorites has also been aided by gas-phase infrared and solid-state Raman spectra. nih.gov

Table 2: Key Vibrational Frequencies for Hypofluorite and Related Species

SpeciesVibrational ModeFrequency (cm⁻¹)Reference(s)
Nitrosyl hypofluorite (ONOF)O-F stretch411.9 - 412 capes.gov.braip.org
Nitrosyl hypofluorite (ONOF)ONO bend702.3 capes.gov.braip.org
Nitrosyl hypofluorite (ONOF)Central N-O stretch1199.9 capes.gov.braip.org
Nitrosyl hypofluorite (ONOF)Terminal N-O stretch1716.4 capes.gov.braip.org
Trifluoromethyl hypofluorite (CF₃OF)CF₃ rock (A" symmetry)~430 umich.edu

Mass Spectrometry for Product Identification and Mechanistic Inference

Mass spectrometry (MS) is an essential technique for identifying the products of a reaction and inferring the underlying mechanisms by determining the mass-to-charge ratio of ionized molecules and their fragments. For unstable compounds like this compound, which readily decomposes, MS can be used to analyze the gaseous products, such as oxygen (O₂), and any volatile intermediates. smolecule.comwikipedia.org The detection of O₂ with a mass-to-charge ratio of 32 would confirm the decomposition pathway: 2LiOF → 2LiF + O₂. smolecule.comwikipedia.org

In the context of lithium-ion battery research, inductively coupled plasma mass spectrometry (ICP-MS) has been used to analyze the elemental composition of fire emissions, which can include fluorine-containing species from the electrolyte. mdpi.com While not a direct in situ method for studying reaction dynamics, the analysis of final products provides crucial information about the chemical transformations that have occurred.

X-ray Diffraction and Related Scattering Techniques for Crystalline Analysis

XRD has been successfully used to study the effects of fluorination on other materials, such as the treatment of zinc oxide (ZnO) with fluorine gas, which resulted in the formation of a zinc fluoride (ZnF₂) by-phase. researchgate.net In another example, single-crystal X-ray diffraction was used to characterize a transition metal complex of the highly unstable tetrafluorobutatriene. nih.gov Topotactic fluorination of intermetallic compounds, followed by XRD analysis, has also been demonstrated as a method to synthesize new fluorinated materials and study their structures. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed for the detection and characterization of paramagnetic species, including free radicals. aip.org Unstable fluorine compounds can be involved in or generate radical species during their reactions. For instance, the decomposition of certain fluorinated compounds might proceed through radical pathways.

ESR has been used extensively to study fluorinated radicals. For example, the ESR spectrum of the trifluoromethyl radical (CF₃•) has been observed, and its hyperfine splitting constants have been determined. aip.orgdntb.gov.ua The large fluorine hyperfine splittings are a characteristic feature in the ESR spectra of fluorinated radicals. researchgate.net Studies on fluorinated aromatic radicals have also been conducted to understand the interaction of the unpaired electron with the fluorine nuclei. researchgate.netcdnsciencepub.comrsc.org While there is no direct literature on the ESR detection of radicals from this compound decomposition, this technique would be the ideal tool to investigate if such paramagnetic intermediates are formed.

Potential Applications and Transformative Methodologies in Advanced Fluorine Synthesis

Rational Design of Novel Fluorinating Reagents based on Hypofluorite (B1221730) Chemistry

The chemistry of the hypofluorite functional group (-OF) is characterized by a highly reactive, electrophilic fluorine atom. Simple hypofluorites, such as lithium hypofluorite, are often too unstable for practical laboratory use. wikipedia.org20.210.105 This inherent instability has been a primary driver for the rational design of more stable and selective fluorinating agents. The goal is to "tame" the reactivity of the O-F bond to achieve controlled fluorinations. acs.org

Early research explored compounds like acetyl hypofluorite and trifluoromethyl hypofluorite as sources of electrophilic fluorine. mdpi.com20.210.105 These acyl and alkyl hypofluorites offered slightly better control compared to elemental fluorine or simpler inorganic salts. For instance, acetyl hypofluorite was successfully used in the direct fluorination of lithium enolates to produce α-fluoroketones. mdpi.com However, even these reagents are highly reactive and can be challenging to handle. 20.210.105acs.org

This challenge led to a paradigm shift in reagent design, moving away from the O-F bond motif towards N-F reagents. The development of bench-stable, easily handled electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) marked a significant breakthrough. acs.orgresearchgate.net The design principle involves moderating the electrophilicity of fluorine by bonding it to a nitrogen atom within a stable organic framework, thereby improving safety, selectivity, and functional group tolerance in fluorination reactions.

Development of Fluorinated Building Blocks for Complex Molecules

Fluorinated building blocks are crucial components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the presence of fluorine can beneficially alter properties like metabolic stability and binding affinity. beilstein-journals.org The chemistry of hypofluorites, in principle, provides a direct method for creating such building blocks. The electrophilic fluorine from a hypofluorite can add across double bonds or substitute at nucleophilic centers to introduce fluorine into an organic scaffold. mdpi.combeilstein-journals.org

The synthesis of α-fluoro carbonyl compounds is a prime example. These compounds are valuable precursors for a variety of other fluorinated molecules of biological interest. mdpi.com Research has demonstrated that acyl hypofluorites can be used to synthesize α-fluoroketones from the corresponding enolates. mdpi.com This transformation showcases the potential of the hypofluorite group to serve as a direct source of electrophilic fluorine for the construction of complex fluorinated molecules. While more modern and selective reagents are now commonplace, the fundamental reaction pathway established with hypofluorites contributed to the conceptual development of electrophilic fluorination for building block synthesis. acs.orgbeilstein-journals.orgbeilstein-journals.org

Conceptual Contributions to Green Fluorination Chemistry

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The chemistry associated with this compound and similar simple, highly reactive fluorinating agents presents significant challenges to these principles. The synthesis of this compound involves elemental fluorine, which is produced via electrolysis and is among the most reactive and hazardous chemical substances known. wikipedia.org20.210.105harvard.edu Furthermore, the instability of the resulting hypofluorite product adds to the safety concerns. wikipedia.org

Therefore, the conceptual contribution of this compound to green chemistry is largely one of contrast; it represents a class of reagents whose hazardous nature necessitates the development of safer, more environmentally benign alternatives. Modern research in green fluorination focuses on several key areas:

Safer Fluorine Sources: Developing alternatives to F₂ gas, such as stabilized hydrogen fluoride (B91410) complexes like pyridine-HF or triethylamine-HF, which are less volatile and easier to handle. mdpi.comresearchgate.net

Catalytic Methods: Designing catalytic systems, including metal-catalyzed and organocatalyzed reactions, that use milder fluorinating agents with high efficiency and selectivity, reducing waste and energy consumption. acs.orgresearchgate.net

Sustainable Solvents: Utilizing greener solvents, such as water, to minimize the environmental footprint of fluorination processes. frontiersin.org

These modern approaches stand in stark opposition to the classic, high-energy, and hazardous methods associated with the simplest hypofluorites.

Theoretical Contributions to Advanced Materials Science through Fluorine Chemistry

The theoretical contributions of fluorine chemistry to materials science are profound, particularly in the realm of energy storage. oaepublish.comgoogle.ne The extreme electronegativity of fluorine and the strength of the bonds it forms are central to its impact. oaepublish.comwikipedia.org When incorporated into materials, fluorine can significantly alter electronic structures and electrochemical properties.

In the context of lithium-based materials, the decomposition of a compound like this compound yields lithium fluoride (LiF). wikipedia.org LiF is a critical component in the solid electrolyte interphase (SEI) that forms on the surface of lithium metal anodes in batteries. oaepublish.comaps.org A stable, LiF-rich SEI is known to promote uniform lithium ion transport and suppress the growth of dendrites, which can cause battery failure. oaepublish.comqianggroup.com

Research on fluorine doping in Li₂O has shown that even small amounts of a fluorine source, like lithium fluoride (LiF), can significantly increase ionic conductivity. researchgate.net Similarly, fluorine doping in high-nickel cathode materials like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) has been shown to improve electrochemical performance by enhancing the Li⁺ ion diffusion coefficient. mdpi.com This enhancement is attributed to an expansion of the crystal lattice, which facilitates easier insertion and de-insertion of lithium ions during cycling. mdpi.com

Table 1: Effect of LiF Doping on the Ionic Conductivity of Li₂O This table illustrates the measured increase in ionic conductivity in lithium oxide (Li₂O) at a constant temperature with increasing amounts of lithium fluoride (LiF) dopant. The data shows a significant increase at low doping levels, consistent with the creation of lithium vacancies, before plateauing.

Amount of LiF added (mol%)Ionic Conductivity at ~450°C (S/cm)
0 (Nominally Pure)~1 x 10⁻⁵
0.1~6 x 10⁻⁵
0.2~1 x 10⁻⁴
0.5~1 x 10⁻⁴
1.0~1.2 x 10⁻⁴
Data sourced from ResearchGate. researchgate.net

Table 2: Impact of Fluorine Doping on Properties of LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) Cathode Material This table compares key structural and electrochemical properties of undoped NCM with Fluorine-doped NCM (NCMF), demonstrating that F-doping increases the lattice parameter and the lithium ion diffusion coefficient.

PropertyUndoped NCMF-doped NCM (NCMF)
c lattice parameter (Å)1.4161.418
Li⁺ ion diffusion coefficient (cm²/s)1.24 x 10⁻¹⁰1.35 x 10⁻¹⁰
Data sourced from MDPI. mdpi.com

Future Perspectives and Grand Challenges in Lithium Hypofluorite Research

Overcoming Synthetic Barriers for Scalable Production of Unstable Hypofluorites

The synthesis of lithium hypofluorite (B1221730) is fraught with difficulties that currently preclude its large-scale production and widespread study. The primary reported synthesis involves the direct fluorination of lithium hydroxide (B78521), a reaction that is notoriously difficult to control and yields multiple byproducts, including lithium fluoride (B91410) and hydrogen fluoride, complicating the isolation of pure LiOF. smolecule.com

Key Challenges:

Instability: Lithium hypofluorite is fundamentally unstable due to the presence of oxygen in a formal oxidation state of 0. wikipedia.org This leads to rapid decomposition into the more thermodynamically stable lithium fluoride and oxygen gas (2 LiOF → 2 LiF + O₂). smolecule.comwikipedia.org This inherent instability is a common feature among hypofluorites, such as the highly reactive acetyl hypofluorite, which also decomposes rapidly and is often generated in situ for immediate use. ontosight.ai

Lack of Selectivity: The current synthetic routes lack the selectivity needed for efficient production. The aggressive nature of fluorine gas leads to complex reaction pathways and a mixture of products, making purification challenging and costly. smolecule.com

Hazardous Reagents: The use of elemental fluorine (F₂) gas poses significant safety and handling challenges, requiring specialized equipment and protocols that are not conducive to scalable industrial processes. acs.org

Future Directions: To overcome these barriers, future research must focus on developing novel synthetic strategies. This could involve exploring milder fluorinating agents or low-temperature flow chemistry processes that allow for better control over reaction conditions and minimize the decomposition of the target compound. researchgate.net The development of methods for the in situ generation of LiOF from more stable and manageable precursors would also be a significant breakthrough, enabling its use in subsequent reactions without the need for isolation.

Deeper Understanding of Structure-Reactivity Relationships in OF-containing Compounds

The reactivity of any molecule is intrinsically linked to its structure. tutorsglobe.com For OF-containing compounds like this compound, the nature of the oxygen-fluorine bond is central to its chemical behavior. This bond is highly polarized and relatively weak, making it the focal point of the molecule's reactivity. A deeper understanding of the interplay between molecular structure and chemical reactivity is essential for predicting and controlling the reactions of LiOF. acs.org

Structural Insights from Related Compounds: While detailed structural data for the unstable LiOF is scarce, studies on other OF-containing molecules, such as trifluoromethyl hypofluorite (CF₃OF), provide valuable insights. Electron diffraction studies on CF₃OF have determined precise bond lengths that highlight the influence of the highly electronegative fluorine atoms on the molecular geometry.

Table 1: Bond Parameters in Trifluoromethyl Hypofluorite (CF₃OF) This table presents experimental bond length data for CF₃OF, a representative OF-containing compound, which helps in understanding the structural characteristics that govern the reactivity of the hypofluorite functional group.

BondBond Length (Å)Reference
C-F1.319 ± 0.003
C-O1.395 ± 0.006
O-F1.421 ± 0.006

The O-F bond length in CF₃OF is notable and reflects the unique electronic environment created by the fluorine atom. In this compound, the ionic interaction between the Li⁺ cation and the OF⁻ anion will further influence the properties of the O-F bond. Future research, combining advanced spectroscopic techniques with computational analysis, will be crucial to elucidate the precise structure of LiOF and correlate it with its observed instability and reactivity. This includes analyzing vibrational frequencies and force constants to quantify bond strengths.

Discovery of New Chemical Reactivity Modalities for this compound

The potential utility of this compound lies in its undiscovered reactivity. Based on the chemistry of related compounds, several reactivity modalities can be hypothesized, opening avenues for future exploration.

Potential Applications:

Electrophilic Fluorination: Like other hypofluorites such as acetyl hypofluorite, LiOF could serve as a source of "electrophilic fluorine". ontosight.ainih.gov It could potentially fluorinate a wide range of organic substrates, including carbanions, enolates, and aromatic compounds. The challenge lies in controlling this reactivity to achieve selective C-F bond formation without significant side reactions. mdpi.com

Oxygen-Transfer Reactions: The weakness of the O-F bond suggests that LiOF might also function as an oxygen-transfer (oxidation) agent. This could enable novel oxidation reactions under specific conditions, transforming substrates in ways that are complementary to traditional oxidizing agents.

Controlled Decomposition for Materials Synthesis: The decomposition of LiOF to lithium fluoride (LiF) and oxygen is typically seen as a drawback. smolecule.comwikipedia.org However, if this process could be controlled, it might be harnessed for the low-temperature synthesis of LiF nanoparticles or thin films, which have applications in optics and battery technology.

Discovering and developing these new reactivity patterns will require systematic screening against a diverse range of substrates and reaction conditions. scispace.com This exploration could transform LiOF from a chemical curiosity into a valuable synthetic tool.

Predictive Modeling for Thermochemical and Kinetic Properties of Hypofluorites

Given the challenges of experimentally studying highly unstable compounds like this compound, predictive modeling through computational chemistry becomes an indispensable tool. osti.gov Accurate theoretical predictions of thermochemical and kinetic properties are essential for understanding the compound's stability, decomposition pathways, and potential reactivity. acs.org

Computational Approaches: High-level ab initio quantum chemistry methods, such as the Gaussian-n (e.g., G3) and Complete Basis Set (CBS) theories, have proven effective in calculating accurate thermochemical data for challenging molecules, including other halogen fluorides. researchgate.net These methods can be applied to LiOF to predict key parameters that are difficult or impossible to measure experimentally.

Table 2: Target Thermochemical Properties for Predictive Modeling of Hypofluorites This table outlines key thermochemical and kinetic parameters that can be targeted by computational modeling to build a comprehensive understanding of this compound's stability and reactivity. The values are hypothetical and serve to illustrate the data that would be sought.

PropertyDescriptionSignificance
Standard Heat of Formation (ΔHf°)The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.Indicates the compound's intrinsic stability.
Bond Dissociation Energy (BDE)The energy required to break a specific bond (e.g., O-F).Crucial for predicting reaction pathways and reactivity.
Activation Energy (Ea) of DecompositionThe energy barrier for the decomposition reaction (2 LiOF → 2 LiF + O₂).Quantifies the kinetic stability of the compound.
Ionization Energy & Electron AffinityThe energies associated with removing or adding an electron.Provides insight into its redox properties.

A significant challenge is the limited availability of experimental data to benchmark the theoretical calculations for this class of compounds. researchgate.net Therefore, a key goal is to develop robust computational protocols that can reliably predict these properties, providing a solid theoretical foundation to guide future experimental work. orientjchem.org

Integration of Computational Chemistry and Data Science in Fluorine Compound Design

The broader challenges in fluorine chemistry, including the development of new fluorinating agents and the rational design of fluorinated molecules, can be addressed by integrating computational chemistry with data science. nih.govspiedigitallibrary.org This synergy can accelerate the discovery and optimization of compounds like this compound and their applications.

Future Synergies:

Rational Design of Fluorinating Agents: Computational screening can be used to design new, more stable hypofluorite-based reagents. By systematically modifying the structure (e.g., replacing Li⁺ with other cations or adding stabilizing ligands), it may be possible to tune the reactivity and stability of the O-F bond. nih.gov

Development of Accurate Force Fields: Molecular simulations are powerful tools for studying reaction dynamics and interactions in condensed phases. However, their accuracy depends on the quality of the underlying force fields. Developing specific, highly accurate force fields for fluorine-containing compounds is critical for reliable simulations. nih.gov

Machine Learning for Reactivity Prediction: Machine learning models, trained on data from computational chemistry and experimental results, could predict the outcome of reactions involving LiOF. This would enable high-throughput virtual screening of reaction conditions and substrates, guiding experimental efforts toward the most promising areas. orientjchem.org

By combining the predictive power of quantum mechanics with the pattern-recognition capabilities of data science, researchers can navigate the complex chemical space of fluorine compounds more efficiently. This integrated approach holds the key to overcoming the grand challenges associated with this compound and unlocking the potential of this and other reactive fluorinated species.

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